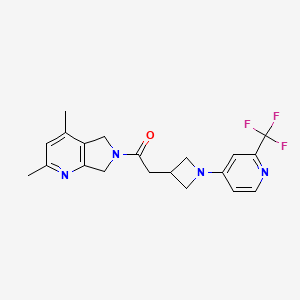
2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-1-(difluoromethyl)-4-fluorobenzene: is an organic compound characterized by the presence of bromomethyl, difluoromethyl, and fluorobenzene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-fluorobenzaldehyde.
Formation of Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions, often using reagents like difluoromethyl bromide or difluoromethyl sulfone.
Bromomethylation: The final step involves the bromomethylation of the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the difluoromethyl group.
Coupling Reactions: The aromatic ring allows for coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.
Oxidation Products: Carboxylic acids or aldehydes.
Reduction Products: Alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene serves as a versatile building block for constructing more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound’s structural features make it a candidate for drug development. The difluoromethyl group is known to enhance metabolic stability and bioavailability of drug molecules . Research is ongoing to explore its potential as a pharmacophore in designing new therapeutic agents.
Industry
In materials science, the compound can be used to synthesize fluorinated polymers and other materials with unique properties, such as high thermal stability and chemical resistance.
Wirkmechanismus
The biological activity of 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene is primarily influenced by its ability to interact with specific molecular targets. The difluoromethyl group can enhance binding affinity to enzymes or receptors, while the bromomethyl group can act as a reactive site for further modifications. The compound’s mechanism of action involves the modulation of biochemical pathways through these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Bromomethyl)-1-(trifluoromethyl)-4-fluorobenzene
- 2-(Chloromethyl)-1-(difluoromethyl)-4-fluorobenzene
- 2-(Bromomethyl)-1-(difluoromethyl)-3-fluorobenzene
Uniqueness
Compared to its analogs, 2-(bromomethyl)-1-(difluoromethyl)-4-fluorobenzene offers a unique combination of reactivity and stability. The presence of both bromomethyl and difluoromethyl groups provides a balance between reactivity for chemical transformations and stability for potential biological applications.
Eigenschaften
CAS-Nummer |
2624138-39-0 |
|---|---|
Molekularformel |
C8H6BrF3 |
Molekulargewicht |
239 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



